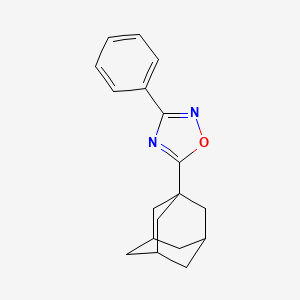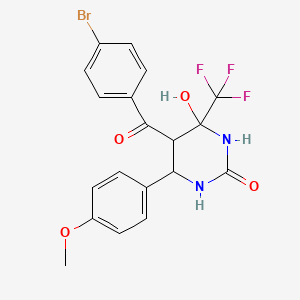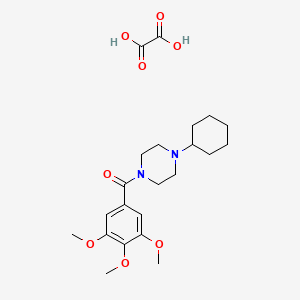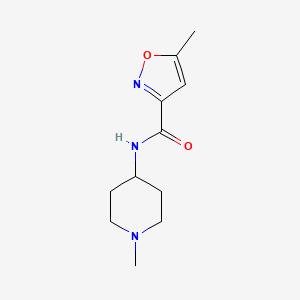
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole, also known as APO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. APO is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole exerts its effects through the inhibition of various enzymes and signaling pathways. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC) which is involved in various signaling pathways.
Biochemical and physiological effects:
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in certain experiments. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole. One area of research is the development of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole analogs with improved properties such as increased solubility and bioavailability. Another area of research is the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole needs to be further elucidated to fully understand its effects on various signaling pathways and enzymes.
Synthesemethoden
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of adamantane-1-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole as a white crystalline powder with a yield of approximately 80%. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its neuroprotective properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-4-15(5-3-1)16-19-17(21-20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWJXNQETVYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)


![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)

![ethyl [5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4979768.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)